N-(2-Hydroxypropyl)oleamide
Overview
Description
N-(2-Hydroxypropyl)oleamide: is a chemical compound with the molecular formula C21H41NO2 . It is also known by its IUPAC name, (9Z)-N-(2-hydroxypropyl)octadec-9-enamide . This compound is a derivative of oleamide, where the amide nitrogen is substituted with a 2-hydroxypropyl group. It is commonly used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)oleamide can be synthesized through the reaction of oleic acid with 2-amino-1-propanol. The reaction typically involves the following steps:
Esterification: Oleic acid is first esterified with methanol to form methyl oleate.
Amidation: Methyl oleate is then reacted with 2-amino-1-propanol under heating conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxypropyl)oleamide can undergo oxidation reactions, particularly at the double bond in the oleic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group in the 2-hydroxypropyl moiety can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides can be used for substitution reactions at the hydroxyl group.
Major Products Formed:
Oxidation: Products include epoxides and diols.
Reduction: Saturated amides.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: N-(2-Hydroxypropyl)oleamide is used as a surfactant in various chemical formulations. It is also employed in the synthesis of biodegradable polymers and nanogels for drug delivery systems .
Biology and Medicine: In biological research, this compound is studied for its potential neuroprotective and antiepileptic effects. It has been shown to inhibit calpain activity, which is involved in neurodegenerative processes .
Industry: The compound is used in the production of lubricants, plasticizers, and coatings. Its surfactant properties make it valuable in the formulation of detergents and emulsifiers .
Mechanism of Action
N-(2-Hydroxypropyl)oleamide exerts its effects through various molecular pathways. In neuroprotection, it inhibits calpain activity, preventing neuronal damage. The compound also interacts with cell membranes, altering their fluidity and permeability, which can affect cellular signaling pathways .
Comparison with Similar Compounds
Oleamide: The parent compound, which lacks the 2-hydroxypropyl substitution.
N-(2-Hydroxyethyl)oleamide: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.
N-(2-Hydroxypropyl)stearamide: Similar structure but derived from stearic acid instead of oleic acid.
Uniqueness: N-(2-Hydroxypropyl)oleamide is unique due to its specific substitution pattern, which imparts distinct surfactant properties and biological activities. The presence of the 2-hydroxypropyl group enhances its solubility and reactivity compared to its analogs .
Properties
IUPAC Name |
(Z)-N-(2-hydroxypropyl)octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAXLGLNUMCRX-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883304 | |
Record name | Oleic acid isopropanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
111-05-7 | |
Record name | (9Z)-N-(2-Hydroxypropyl)-9-octadecenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxypropyl)-9-octadecenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleic acid isopropanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxypropyl)oleamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLEIC MONOISOPROPANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Y91GM18S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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